(2-Methylpropyl)[2-(thiophen-2-YL)ethyl]amine
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Overview
Description
(2-Methylpropyl)[2-(thiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C10H17NS It is an aromatic amine that features a thiophene ring and an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)[2-(thiophen-2-yl)ethyl]amine typically involves multiple steps:
Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).
Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.
Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.
Reduction to 2-thiopheneethylamine: Finally, the oxime is reduced to yield 2-thiopheneethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)[2-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(2-Methylpropyl)[2-(thiophen-2-yl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylpropyl)[2-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: Similar structure but lacks the isobutyl group.
2-Thiopheneethanamine: Another similar compound with slight structural differences.
Uniqueness
(2-Methylpropyl)[2-(thiophen-2-yl)ethyl]amine is unique due to the presence of both the thiophene ring and the isobutyl group, which confer distinct chemical and biological properties. This combination allows for unique interactions and applications that are not possible with simpler analogs.
Properties
Molecular Formula |
C10H17NS |
---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
2-methyl-N-(2-thiophen-2-ylethyl)propan-1-amine |
InChI |
InChI=1S/C10H17NS/c1-9(2)8-11-6-5-10-4-3-7-12-10/h3-4,7,9,11H,5-6,8H2,1-2H3 |
InChI Key |
DYKHKAAVZWCVSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCCC1=CC=CS1 |
Origin of Product |
United States |
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